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Compound of Interest

Compound Name: 4-(Benzylsulfanyl)benzoic acid

Cat. No.: B1267275 Get Quote

An In-depth Technical Guide to 4-
(Benzylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid, is an organic

compound featuring a benzoic acid core functionalized with a benzylsulfanyl group at the para

position. This structure, which combines a carboxylic acid moiety with a thioether linkage to a

benzyl group, makes it a subject of interest in medicinal chemistry and materials science. The

presence of these functional groups imparts specific chemical reactivity, potential for hydrogen

bonding and other non-covalent interactions, and a scaffold that has been identified in

molecules with notable biological activity.

Notably, the benzylsulfanyl-benzoic acid framework is a recurring motif in the development of

inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis.

Necroptosis is a form of regulated, inflammatory cell death implicated in a variety of

pathological conditions, including neurodegenerative and inflammatory diseases. This guide

provides a comprehensive overview of the known physical and chemical properties, spectral

characteristics, and synthetic methodologies for 4-(Benzylsulfanyl)benzoic acid, serving as a

technical resource for professionals in research and drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1267275?utm_src=pdf-interest
https://www.benchchem.com/product/b1267275?utm_src=pdf-body
https://www.benchchem.com/product/b1267275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Physical and Chemical Properties
While specific experimental data for 4-(Benzylsulfanyl)benzoic acid is not widely published,

its properties can be reliably predicted based on its structure and comparison with analogous

compounds. The following tables summarize key identifiers and computed physicochemical

properties.

Table 1: Compound Identifiers
Identifier Value

IUPAC Name 4-(benzylsulfanyl)benzoic acid[1]

Synonyms 4-(benzylthio)benzoic acid

CAS Number 22855-95-4[1]

Molecular Formula C₁₄H₁₂O₂S[1]

SMILES
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O[

1]

InChIKey BIGZCUUCDAVUIJ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data
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Property
Value
(Computed/Estimated)

Notes

Molecular Weight 244.31 g/mol [1]

Monoisotopic Mass 244.05580079 Da[1] Computed by PubChem.[1]

Melting Point Not experimentally reported

The related ether, 4-

(benzyloxy)benzoic acid, has a

melting point of 189-192 °C.[2]

Boiling Point Not experimentally reported

High boiling point expected

due to molecular weight and

polar functional groups.

pKa ~4.2

Estimated based on the pKa of

benzoic acid (4.20 in water).[3]

The electron-donating nature

of the thioether may slightly

increase the pKa.

XLogP3 3.5[1] A measure of lipophilicity.[1]

Solubility Insoluble in water

Expected to be soluble in

organic solvents like DMSO,

DMF, methanol, and ethyl

acetate.

Appearance White to off-white solid
Typical appearance for

aromatic carboxylic acids.

Spectroscopic and Analytical Characterization
Detailed experimental spectra for 4-(Benzylsulfanyl)benzoic acid are not readily available in

public databases. However, a thorough analysis based on its chemical structure allows for the

prediction of its key spectral features.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton,

the two aromatic rings, and the methylene bridge.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://www.chemsrc.com/en/cas/1486-51-7_752919.html
https://en.wikipedia.org/wiki/Benzoic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://www.benchchem.com/product/b1267275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the

range of δ 12.0-13.0 ppm.

Benzoic Acid Ring Protons: These four protons will appear as two doublets due to the para-

substitution pattern. The protons ortho to the carboxyl group (adjacent to the C-S bond)

would be expected around δ 7.3-7.5 ppm, while the protons ortho to the sulfur atom

(adjacent to the C-COOH bond) would be expected further downfield at approximately δ 7.8-

8.0 ppm.

Benzyl Ring Protons: The five protons on the benzyl ring are expected to appear as a

multiplet in the range of δ 7.2-7.4 ppm.[4]

Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons

would be expected around δ 4.1-4.3 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Carbonyl Carbon (-C=O): Expected in the range of δ 167-173 ppm.[5][6]

Aromatic Carbons: Multiple signals are expected between δ 125-145 ppm. The carbon

attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will be

distinct from the protonated aromatic carbons.

Methylene Carbon (-S-CH₂-): Expected around δ 38-42 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.

O-H Stretch (Carboxylic Acid): A very broad band is characteristic for the hydrogen-bonded

O-H stretch of a carboxylic acid, typically appearing in the region of 2500–3300 cm⁻¹.[7]

C=O Stretch (Carbonyl): A strong, sharp absorption band for the carbonyl group of an aryl

carboxylic acid is expected between 1680–1710 cm⁻¹.[7]
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C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210–1320 cm⁻¹

region.[7]

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450–1600 cm⁻¹ region.

Aromatic C-H Bending: Bending vibrations for the para-substituted ring can be observed in

the fingerprint region, often around 800-860 cm⁻¹.

Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be

observed at m/z = 244. The fragmentation pattern is expected to show characteristic losses.

Molecular Ion Peak (M⁺): m/z = 244

Base Peak: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺,

formed by the cleavage of the C-S bond.

Other Fragments: A fragment corresponding to the loss of the benzyl group [M-91]⁺ would

appear at m/z = 153. Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) could

also be observed.

Experimental Protocols
Synthesis of 4-(Benzylsulfanyl)benzoic acid
A robust method for the synthesis of 4-(Benzylsulfanyl)benzoic acid involves the palladium-

catalyzed S-benzylation of 4-mercaptobenzoic acid.

Reaction Scheme: 4-Mercaptobenzoic acid + Benzyl alcohol → 4-(Benzylsulfanyl)benzoic
acid

Detailed Protocol:

Materials: 4-mercaptobenzoic acid, benzyl alcohol, Tris(dibenzylideneacetone)dipalladium(0)

(Pd₂(dba)₃), and deionized water.

Procedure:
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To a sealed reaction tube, add 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0

mmol, 5 equiv.), and Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).

Add deionized water to the mixture (e.g., 3-5 mL).

Seal the tube and heat the reaction mixture to 120 °C in an oil bath.

Maintain stirring and heating for 16 hours.

After cooling to room temperature, the reaction mixture is transferred to a separatory

funnel.

Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

The crude product is then purified by column chromatography or recrystallization to afford

pure 4-(Benzylsulfanyl)benzoic acid.

This protocol is adapted from a general procedure for the palladium-catalyzed S-benzylation of

mercaptobenzoic acids.[8]

Purification by Recrystallization
Recrystallization is a standard method for purifying the solid product.

General Protocol:

Solvent Selection: A suitable solvent system is one in which the compound is sparingly

soluble at room temperature but highly soluble when heated. A mixed solvent system, such

as ethanol/water or ethyl acetate/hexane, is often effective for compounds of this type.

Procedure:
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Dissolve the crude 4-(Benzylsulfanyl)benzoic acid in a minimum amount of a suitable

boiling solvent (e.g., ethanol).

If the solution is colored, a small amount of activated charcoal can be added, and the

solution is boiled for a few more minutes.

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[9]

Allow the clear filtrate to cool slowly to room temperature, which promotes the formation of

large, pure crystals.

Further cool the flask in an ice-water bath to maximize crystal formation.[10]

Collect the purified crystals by vacuum filtration, washing them with a small amount of the

cold recrystallization solvent.[11][12]

Dry the crystals under vacuum to remove any residual solvent.

Biological Context: Role as a RIPK1 Inhibitor
Scaffold
The benzylsulfanyl-benzoic acid scaffold has been identified in molecules designed as

inhibitors of RIPK1 kinase.[2] RIPK1 is a central node in the signaling pathway of necroptosis,

a programmed and inflammatory form of cell death. Inhibition of RIPK1 kinase activity is a

promising therapeutic strategy for diseases driven by inflammation and cell death.

TNF-α Induced Necroptosis Signaling Pathway
The diagram below illustrates the canonical TNF-α induced necroptosis pathway, highlighting

the role of RIPK1. Under normal conditions, TNF-α binding to its receptor (TNFR1) leads to the

formation of Complex I, which activates pro-survival signals via NF-κB. However, under

conditions where components of Complex I are deubiquitinated or apoptosis is inhibited (e.g.,

by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex known as the

necrosome with RIPK3. This leads to the phosphorylation of MLKL, the executioner protein of

necroptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1267275?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://pubchem.ncbi.nlm.nih.gov/compound/309763
https://www.chemsrc.com/en/cas/1486-51-7_752919.html
https://en.wikipedia.org/wiki/Benzoic_acid
https://www.rsc.org/suppdata/d1/ra/d1ra03142b/d1ra03142b1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.researchgate.net/figure/A-section-of-13C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_344602845
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://pubchem.ncbi.nlm.nih.gov/compound/57422376
https://pubchem.ncbi.nlm.nih.gov/compound/57422376
https://sites.pitt.edu/~ceder/lab3/exp3text_benzoic.html
https://people.chem.umass.edu/samal/269/cryst2.pdf
https://www.westfield.ma.edu/cmasi/organic_lab/labs/recyst_benzoic_acid.pdf
https://www.alfa-chemistry.com/resources/recrystallization-of-benzoic-acid.html
https://www.benchchem.com/product/b1267275#physical-and-chemical-properties-of-4-benzylsulfanyl-benzoic-acid
https://www.benchchem.com/product/b1267275#physical-and-chemical-properties-of-4-benzylsulfanyl-benzoic-acid
https://www.benchchem.com/product/b1267275#physical-and-chemical-properties-of-4-benzylsulfanyl-benzoic-acid
https://www.benchchem.com/product/b1267275#physical-and-chemical-properties-of-4-benzylsulfanyl-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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